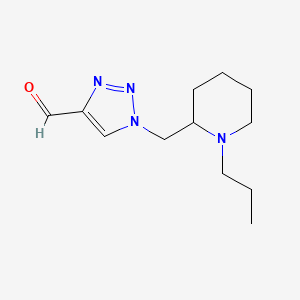

![molecular formula C11H16N4 B1482192 (6-环丙基-1-乙基-1H-咪唑并[1,2-b]吡唑-7-基)甲胺 CAS No. 2098140-25-9](/img/structure/B1482192.png)

(6-环丙基-1-乙基-1H-咪唑并[1,2-b]吡唑-7-基)甲胺

描述

“(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrazole ring and a cyclopropyl group. This compound is likely to be used for pharmaceutical testing .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the imidazole and pyrazole rings, as well as the cyclopropyl and ethyl groups. For instance, the compound is likely to be soluble in polar solvents due to the presence of the nitrogen atoms in the imidazole and pyrazole rings .科学研究应用

抗菌应用

咪唑衍生物,例如所讨论的化合物,已被证明具有显著的抗菌特性。它们的机制通常涉及破坏细菌细胞壁合成或抑制蛋白质合成。 该化合物可被用于探索其在治疗细菌感染,尤其是那些对传统抗生素有耐药性的细菌感染中的潜在用途 .

抗真菌功效

类似于它们的抗菌作用,咪唑化合物也可以是有效的抗真菌剂。它们可能通过干扰麦角甾醇的合成来起作用,麦角甾醇是真菌细胞膜的重要组成部分。 对该化合物的特定抗真菌应用的研究可能导致对真菌感染的新治疗方法 .

抗癌活性

咪唑衍生物已被研究用于其在癌症治疗中的潜在作用。它们可以作为癌细胞增殖的抑制剂并诱导细胞凋亡。 应研究该化合物对各种癌细胞系的疗效及其在癌症治疗中的作用机制 .

抗炎特性

咪唑衍生物的抗炎特性使其成为治疗慢性炎症性疾病的候选药物。它们可以通过影响细胞因子的产生或抑制炎症途径中的关键酶来调节炎症反应。 该化合物的具体抗炎作用值得进一步研究 .

抗病毒潜力

研究表明,咪唑化合物可以表现出抗病毒活性,可能是通过抑制病毒复制或组装。 应探索该化合物对多种病毒的有效性,这在出现的新型病毒性疾病的背景下尤为重要 .

神经保护作用

咪唑衍生物已显示出作为神经保护剂的希望,可能对阿尔茨海默病和帕金森病等神经退行性疾病有用。它们可以通过减少氧化应激或调节神经递质水平来保护神经元。 研究该化合物的神经保护作用可能会导致新的治疗方法 .

心血管应用

一些咪唑衍生物被发现具有心血管益处,例如降压作用。它们可能通过影响肾素-血管紧张素系统或作为钙通道阻滞剂来起作用。 该特定化合物的潜在心血管作用可能是进一步心血管药物开发的一个研究领域 .

代谢性疾病治疗

咪唑化合物与代谢性疾病,包括糖尿病的治疗有关。它们可能影响葡萄糖代谢或胰岛素信号通路。 研究该化合物在管理代谢性疾病中的应用可能为治疗提供新的途径 .

作用机制

The mechanism of action of (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is not fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the biosynthesis of prostaglandins, which are important regulators of inflammation and other physiological processes. (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is thought to bind to the active site of the enzyme and block the activity of the enzyme, thereby preventing the production of prostaglandins.

Biochemical and Physiological Effects

The biochemical and physiological effects of (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine are not fully understood. However, it is believed that (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine may have anti-inflammatory, analgesic, and anti-cancer properties. In addition, it has been shown to have some antioxidant activity and may be useful in the treatment of certain types of neurological disorders.

实验室实验的优点和局限性

(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. Additionally, it is stable and can be stored for long periods of time without significant degradation. However, (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine has some limitations for use in laboratory experiments. It is not soluble in water and is only slightly soluble in organic solvents. In addition, it is not very soluble in most acids and bases, making it difficult to use in certain types of reactions.

未来方向

There are several potential future directions for research on (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine. One potential direction is to further explore its potential biological applications, such as its use as an inhibitor of COX-2. In addition, more research could be done on its potential use in the synthesis of other compounds, such as polyamides and polyesters. Finally, further studies could be conducted to better understand the biochemical and physiological effects of (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine, as well as to investigate its potential use in the treatment of certain diseases.

属性

IUPAC Name |

(6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazol-7-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-2-14-5-6-15-11(14)9(7-12)10(13-15)8-3-4-8/h5-6,8H,2-4,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJIWBZEJOLTLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN2C1=C(C(=N2)C3CC3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482112.png)

![(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482114.png)

![7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482115.png)

![1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482116.png)

![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482118.png)

![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1482119.png)

![(1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B1482120.png)

![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482121.png)

![7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482123.png)

![7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482125.png)

![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482127.png)

![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482128.png)